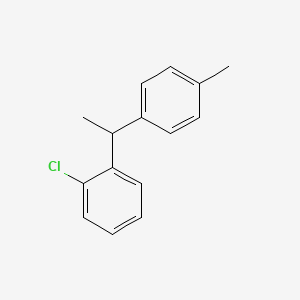![molecular formula C21H23NO4 B6348515 8-Methyl-4-(naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-30-3](/img/structure/B6348515.png)
8-Methyl-4-(naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-Methyl-4-(naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” is available for purchase online for pharmaceutical testing . It’s used as a high-quality reference standard for accurate results .
Physical and Chemical Properties The molecular formula of the compound is C20H22N2O4 . Its molecular weight is 354.4 .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Synthesis of Biologically Active Compounds
The compound MFCD19706179 serves as a crucial intermediate in the synthesis of biologically active molecules. Its naphthalene moiety is particularly significant in the development of drugs with antimicrobial, antioxidant, and cytotoxic properties . The structural complexity of MFCD19706179 allows for the creation of diverse pharmacophores, which are essential for the design of new therapeutic agents.
Material Science: Organic Semiconductors
MFCD19706179’s structural framework is beneficial in the field of material science, especially in the creation of organic semiconductors . The naphthalene core can be utilized to develop advanced compounds that exhibit high charge-carrier mobility, which is a key property for efficient organic semiconductors.
Corrosion Inhibition
The compound’s thiophene derivatives have been reported to act as effective corrosion inhibitors . This application is vital in industrial chemistry, where the prevention of material degradation is crucial. MFCD19706179 can be modified to enhance its corrosion-inhibiting properties, making it valuable for long-term protection of metals.
Organic Light-Emitting Diodes (OLEDs)
In the manufacturing of OLEDs, MFCD19706179 can be used to synthesize molecules with thiophene rings, which are known to improve the light-emitting properties of the diodes . This application is significant in the development of display and lighting technologies.
Pharmacological Properties: Anti-Inflammatory and Antihypertensive Effects
MFCD19706179 and its derivatives exhibit a range of pharmacological properties, including anti-inflammatory and antihypertensive effects . These properties make it a potential candidate for the development of new medications aimed at treating chronic diseases.
Organic Field-Effect Transistors (OFETs)
The compound’s ability to be incorporated into the structure of OFETs is another notable application. Its molecular structure can contribute to the performance of OFETs by enhancing their stability and electrical properties .
Anti-Atherosclerotic Agents
Research has shown that thiophene derivatives, which can be synthesized from MFCD19706179, possess anti-atherosclerotic properties . This application is crucial in the fight against cardiovascular diseases, offering a pathway to novel treatments.
Dental Anesthetics
The compound’s framework is similar to that of articaine, a dental anesthetic used in Europe. This suggests that MFCD19706179 could be used to develop new anesthetics with improved efficacy and safety profiles .
Eigenschaften
IUPAC Name |
8-methyl-4-(naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-14-8-10-21(11-9-14)22(18(13-26-21)20(24)25)19(23)17-7-6-15-4-2-3-5-16(15)12-17/h2-7,12,14,18H,8-11,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJULDQQYOBKKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-4-(naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Chloro-2-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348432.png)
![4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348445.png)
![8-Methyl-4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348450.png)
![8-Methyl-4-(3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348458.png)
![4-(Furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348465.png)
![8-Methyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348471.png)
![8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348472.png)
![4-[2-(4-Methoxyphenyl)acetyl]-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348484.png)
![4-(3,4-Dichlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348486.png)


![4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348529.png)
![4-(3-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348535.png)
![4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348552.png)